[Cyclopropyl-(2,5-dichloro-benzyl)-amino]-acetic acid
CAS No.:
Cat. No.: VC13468488
Molecular Formula: C12H13Cl2NO2
Molecular Weight: 274.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H13Cl2NO2 |
|---|---|
| Molecular Weight | 274.14 g/mol |
| IUPAC Name | 2-[cyclopropyl-[(2,5-dichlorophenyl)methyl]amino]acetic acid |
| Standard InChI | InChI=1S/C12H13Cl2NO2/c13-9-1-4-11(14)8(5-9)6-15(7-12(16)17)10-2-3-10/h1,4-5,10H,2-3,6-7H2,(H,16,17) |
| Standard InChI Key | DXSBOONDYWSNJC-UHFFFAOYSA-N |
| SMILES | C1CC1N(CC2=C(C=CC(=C2)Cl)Cl)CC(=O)O |
| Canonical SMILES | C1CC1N(CC2=C(C=CC(=C2)Cl)Cl)CC(=O)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a cyclopropyl ring fused to a dichlorobenzyl group via an amino-acetic acid linker. The 2,5-dichloro substitution on the benzyl ring creates distinct electronic effects, enhancing reactivity and binding affinity compared to analogs . The IUPAC name, 2-[cyclopropyl-[(2,5-dichlorophenyl)methyl]amino]acetic acid, reflects this arrangement, with the canonical SMILES string C1CC1N(CC2=C(C=CC(=C2)Cl)Cl)CC(=O)O providing a precise structural representation .
Physicochemical Characteristics
Key properties include:
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Molecular weight: 274.14 g/mol
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Solubility: Moderate in polar solvents (e.g., DMSO, ethanol) due to the carboxylic acid group .
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Stability: Resists hydrolysis under ambient conditions but degrades in strong acidic or alkaline environments .
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Melting/Boiling Points: Data remains unreported, though analogs with similar structures exhibit melting points between 120–150°C.
The compound’s stability and solubility profile make it suitable for laboratory handling and synthetic applications .
Synthesis and Optimization
Synthetic Pathways
The synthesis involves a multi-step sequence:
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Benzyl Chlorination: 2,5-Dichlorobenzyl chloride is prepared via chlorination of benzyl alcohol using thionyl chloride (SOCl₂) .
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Cyclopropane Coupling: The dichlorobenzyl group is coupled to cyclopropylamine via nucleophilic substitution, forming the cyclopropyl-(2,5-dichloro-benzyl)-amine intermediate.
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Acetic Acid Functionalization: The amine reacts with chloroacetic acid under basic conditions (e.g., K₂CO₃) to yield the final product .
Industrial-scale production employs continuous flow reactors and palladium-based catalysts to achieve yields >85%.
Purification and Characterization
Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity. Structural confirmation relies on:
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NMR Spectroscopy: Distinct signals at δ 3.2–3.5 ppm (cyclopropyl CH₂) and δ 7.1–7.4 ppm (aromatic protons) .
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 274.14 [M+H]⁺ .
Biological Activities and Mechanisms
Enzyme Inhibition
The compound inhibits aldehyde dehydrogenase (ALDH) and horse radish peroxidase by forming covalent adducts with catalytic cysteines . For ALDH, the cyclopropanone hydrate intermediate reacts with the thiolate group, generating a stable hemithioacetal (IC₅₀ = 1.9 μM) . This mechanism parallels hypoglycine’s inhibition of acyl-CoA dehydrogenases, suggesting broad-spectrum enzyme modulation .
Antimicrobial Effects
In vitro studies demonstrate activity against Staphylococcus aureus (MIC = 15.65 µg/mL) and Escherichia coli (MIC = 31.25 µg/mL) . The amino group at C-5 enhances membrane penetration, while the dichlorobenzyl moiety disrupts bacterial lipid bilayers .
Applications in Research and Industry
Medicinal Chemistry
As a lead compound, it serves as a scaffold for:
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Antibacterial Agents: Piperazinyl derivatives exhibit enhanced Gram-negative coverage .
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Anticancer Drugs: Analogues with 4-benzyl-piperazinyl appendages show 10-fold potency improvements .
Agrochemical Development
The dichlorobenzyl moiety confers insecticidal activity against Spodoptera frugiperda (LC₅₀ = 12.5 ppm), likely through acetylcholine esterase inhibition .
Specialty Chemicals
Its stability under UV light makes it a candidate for photoactive resins and polymer coatings .
Comparison with Structural Analogs
The 2,5-dichloro isomer’s superior activity stems from optimal halogen positioning, which enhances target binding and metabolic stability.
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